

# Core Chemical & Physical Properties

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## Compound Focus: Neophellamuretin

Cat. No.: S950543

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The table below summarizes the key physicochemical characteristics of **Neophellamuretin**.

Property	Specification
Chemical Name	(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one [1] [2] [3]
CAS Number	52589-20-5 [4] [5] [2]
Molecular Formula	C <sub>20</sub> H <sub>20</sub> O <sub>6</sub> [4] [1] [2]
Molecular Weight	356.37 g/mol [4] [6] [3]
Type of Compound	Flavonoid (Flavanonol) [6] [3]
Appearance	Solid, Powder [4] [2] [3]
SMILES	<chem>CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)O)C</chem> [2] [3]
InChI Key	IPWPEUJWMOPJDG-RBUKOAKNSA-N [2] [3]
Melting Point	Information not available in search results
LogP	3.8 [2]

Property	Specification
Hydrogen Bond Donor Count	4 [2]
Hydrogen Bond Acceptor Count	6 [2]

## Quantitative Biological Activity Data

**Neophellamuretin**'s most well-documented biological activity is its antifungal effect.

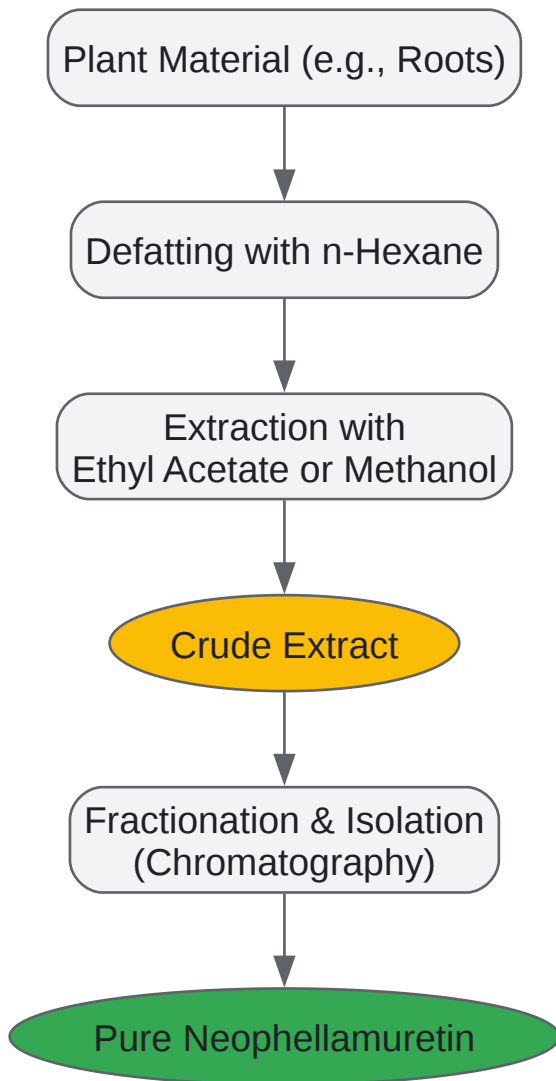
Organism / Assay	Activity / Value	Description
<b>Antifungal Activity</b>		
<i>Trichophyton rubrum</i>	MIC = 62.5 µg/mL	Minimum Inhibitory Concentration [4] [5]
<i>Trichophyton sp.</i>	MIC = 62.5 µg/mL	Minimum Inhibitory Concentration [5] [2]
<b>Radical Scavenging Activity</b>		
DPPH Assay	Inactive (Reported)	The compound itself was not listed among those with radical scavenging activity in the source study [6] [3]

## Natural Sources and Isolation

**Neophellamuretin** is sourced from specific plants, primarily through extraction and isolation processes.

- Plant Sources:** It has been isolated from the roots of **Akschindlium godefroyanum** (also known as *Ougeinia oojeinensis*) [4] [6] [7], the herbs of **Phellodendron chinense** [3], and other organisms [2].

- **Isolation Workflow:** The typical process for isolating **Neophellamuretin** and related flavonoids from plant material involves several key stages, as visualized below.



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## Experimental Protocols & Research Considerations

For researchers aiming to work with **Neophellamuretin**, here are key methodological and handling details.

### Antifungal Activity Assay (MIC Determination)

The reported Minimum Inhibitory Concentration (MIC) value of **62.5 µg/mL** against *Trichophyton rubrum* is a key quantitative measure of its potency [4]. While the specific microbiological protocol (e.g., broth microdilution) is not detailed in the search results, this MIC value serves as a critical benchmark for evaluating its efficacy.

## Sample Preparation and Solubility

**Neophellamuretin** has specific solubility properties crucial for preparing stock solutions for *in vitro* assays [2] [6] [3].

- **Common Solvents:** Soluble in **DMSO**, chloroform, dichloromethane, ethyl acetate, and acetone [6] [3].
- **Stock Solution Preparation:** It is common practice to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM), which is then diluted into aqueous assay buffers [2].
- **Storage:** The compound should be stored as a solid, desiccated at **-20°C**. Stock solutions in DMSO are typically stored at **-20°C to -80°C**, with repeated freeze-thaw cycles avoided to maintain stability [2] [6] [3].

## Analytical Identification (UPLC-ESI-QTOF-MS/MS)

The identification of phenolic compounds like **Neophellamuretin** in complex plant extracts is often performed using advanced chromatographic and mass spectrometric techniques [8]. Here is an example workflow:

- **Instrumentation:** Ultra Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-ESI-QTOF-MS/MS) [8].
- **Chromatography:**
  - **Column:** ZOBAX SB-C18 analytical column (e.g., 5 µm, 50 × 4.6 mm) [8].
  - **Mobile Phase:** A) Water; B) Acetonitrile [8].
  - **Gradient:** Starting at 95% A, ramping to 50% A at 25 min, 5% A at 35 min, and re-equilibrating [8].
  - **Flow Rate:** 0.3 mL/min [8].
- **Mass Spectrometry:**
  - **Ionization Mode:** Both positive and negative ESI mode can be run [8].
  - **Scan Range:** m/z 100–1500 [8].

- **Data Acquisition:** Use TOF MS Product Ion IDA mode with Collision-Induced Dissociation (CID) at multiple energy levels (e.g., 20, 40, 60 V) to obtain structural fragmentation data [8].

## Research Context and Future Directions

While the antifungal data is promising, the research on **Neophellamuretin** appears to be in the early stages.

- **Mechanism of Action:** The specific molecular target or mechanism behind its antifungal activity remains to be elucidated.
- **Broader Bioactivity:** Beyond antifungal and one report on its lack of radical scavenging activity [6] [3], comprehensive studies on other potential pharmacological properties (e.g., anti-inflammatory, anticancer) are not detailed in the available search results, representing a significant opportunity for future research.

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